3-(((2-Nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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Overview
Description
3-(((2-Nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxaspiro undecane ring and a methylene bridge connected to a nitrophenyl group. The presence of the nitro group and the spirocyclic framework imparts distinct chemical properties, making it a subject of interest in various fields of research.
Mechanism of Action
Target of Action
Similar compounds have been found to target bothVEGFR-2 and EGFR tyrosine kinases , which play crucial roles in cell proliferation and survival.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s likely that it interacts with its targets (potentially vegfr-2 and egfr tyrosine kinases) to inhibit their activity, thereby affecting cell proliferation and survival .
Result of Action
Based on the potential targets, it can be inferred that the compound may inhibit cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with a suitable spirocyclic ketone under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then cyclized to form the final spirocyclic compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(((2-Nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Conversion to aniline derivatives.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
3-(((2-Nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(((2-Nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 2-Nitroaniline derivatives
- Spirocyclic ketones
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure combined with the nitrophenyl group. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-[(2-nitroanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c19-14-11(10-17-12-6-2-3-7-13(12)18(21)22)15(20)24-16(23-14)8-4-1-5-9-16/h2-3,6-7,10,17H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQVWULSJVWONZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=CC=CC=C3[N+](=O)[O-])C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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